6-Thia-1-azaspiro[3.4]octane 6,6-dioxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO2S |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
7λ6-thia-1-azaspiro[3.4]octane 7,7-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)4-2-6(5-10)1-3-7-6/h7H,1-5H2 |
InChI Key |
SGZORFSHPUFKAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CCS(=O)(=O)C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Thia 1 Azaspiro 3.4 Octane 6,6 Dioxide
Historical Development of Spiro[3.4]octane Ring System Construction
The synthesis of spirocyclic compounds, characterized by two rings sharing a single atom, has long been a focus of synthetic chemists due to their unique three-dimensional structures and prevalence in natural products and pharmacologically active molecules. researchgate.net Early methods for constructing spirocycles were often limited and lacked stereocontrol. However, the last few decades have seen a surge in the development of sophisticated strategies for creating these complex architectures. researchgate.net
The spiro[3.4]octane framework, which joins a four-membered azetidine (B1206935) ring with a five-membered thiolane ring in the target molecule, presents specific synthetic challenges. Historically, the construction of such systems has evolved significantly. Initial approaches often relied on intramolecular alkylations or rearrangements, which could be inefficient. The advent of modern synthetic methods has provided more controlled and versatile routes. Annulation strategies, where one ring is built onto another existing ring, have become a cornerstone for synthesizing related azaspiro[3.4]octane systems. rsc.org Another powerful technique that has gained prominence is ring-closing metathesis (RCM), which has been effectively used to construct the core of related spiro-oxetane compounds. nuph.edu.uaresearchgate.net These pioneering advances in forming spirocyclic systems have paved the way for the targeted synthesis of complex molecules like 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide.
Pathways to the 6-Thia-1-azaspiro[3.4]octane Core
The assembly of the 6-Thia-1-azaspiro[3.4]octane core can be approached through several strategic pathways, each leveraging different principles of ring formation.
Cycloaddition Reactions in Spirocycle Formation
Cycloaddition reactions are powerful tools for rapidly building cyclic and spirocyclic systems in a single step. The [4+2] Diels-Alder reaction and various [2+2] and 1,3-dipolar cycloadditions are fundamental strategies in this context. youtube.com For the synthesis of the 6-Thia-1-azaspiro[3.4]octane core, a plausible cycloaddition approach would involve the reaction of a methylene-azetidine derivative with a suitable thiocarbonyl ylide or a similar sulfur-containing 1,3-dipole.
Alternatively, enantioselective 1,3-dipolar cycloadditions using chiral Lewis acid catalysts have been successfully employed to construct other spirocycles, such as spiro-isoxazolines. nih.gov For instance, the reaction of a nitrile oxide with an exocyclic methylene (B1212753) lactam, catalyzed by a magnesium-chiral ligand complex, can afford spirocyclic products in high yields and enantioselectivities. nih.gov Adapting this methodology could involve the reaction of a nitrile oxide with a 3-methylenethiolane precursor to form the spiro-azetidine ring system, although this remains a hypothetical application for the specific target compound. The choice between thermal or photochemical conditions can also dramatically influence the outcome and stereochemistry of cycloaddition reactions, governed by the principles of frontier molecular orbital theory. youtube.com
Intramolecular Ring-Closing Strategies and Annulation Approaches
Intramolecular ring-closing and annulation strategies represent some of the most practical and widely used methods for constructing spiro[3.4]octane systems. rsc.org These methods involve the stepwise construction of the bicyclic core from more readily available precursors.
Annulation Approaches: Three successful routes have been developed for the synthesis of the closely related 2-azaspiro[3.4]octane, demonstrating the versatility of annulation. rsc.org These strategies involve either the annulation of a cyclopentane (B165970) ring onto an azetidine precursor or, conversely, the formation of the four-membered azetidine ring onto a cyclopentane starting material. rsc.org Adapting this to the 6-thia-1-aza analogue could involve:
Starting with a protected 3-azetidinone and constructing the five-membered thiolane ring onto it.
Starting with a suitable cyclopentane derivative, such as 1-amino-1-(mercaptomethyl)cyclopentane, followed by intramolecular cyclization to form the azetidine ring.
Ring-Closing Metathesis (RCM): RCM, often employing Grubbs' catalysts, has proven to be a highly effective method for forming the five-membered ring in related spiro[3.4]octane systems. nuph.edu.uaresearchgate.net For example, the synthesis of 2,5-dioxaspiro[3.4]octane involves the RCM of a bis-allyl ether to form a dihydrofuran ring, which is subsequently hydrogenated. nuph.edu.uaresearchgate.net A similar strategy for the thia-aza analogue could start from a precursor containing both an N-allyl group and an S-allyl group attached to a central quaternary carbon, followed by RCM to close the five-membered sulfur-containing ring.
Sulfur Oxidation for 6,6-Dioxide Formation
Once the 6-thia-1-azaspiro[3.4]octane core is assembled, the final key transformation is the oxidation of the sulfide (B99878) to the corresponding sulfone (6,6-dioxide). This is a common and generally high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule. organic-chemistry.org
Common methods include:
Hydrogen Peroxide (H₂O₂): This is a green and cost-effective oxidant. organic-chemistry.orgrsc.org The reaction can be performed without a catalyst at elevated temperatures or in the presence of various catalysts, such as titanium, bohrium.com tungsten, organic-chemistry.org or organocatalysts like 2,2,2-trifluoroacetophenone, organic-chemistry.org to achieve high selectivity for the sulfone.
Peroxy Acids: Reagents like meta-chloroperbenzoic acid (m-CPBA) are highly effective for oxidizing sulfides to sulfones. Typically, using two or more equivalents of m-CPBA ensures complete oxidation past the intermediate sulfoxide (B87167) stage. organic-chemistry.org
Other Reagents: Other systems, such as potassium permanganate (B83412) (KMnO₄) or Oxone® (potassium peroxymonosulfate), are also capable of effecting this transformation.
The table below summarizes several modern methods for the oxidation of sulfides to sulfones.
| Oxidant | Catalyst / Conditions | Substrate Scope | Key Features |
| 30% H₂O₂ | None, 75 °C | Broad (alkyl, aryl, cyclic sulfides) | Highly atom-economic, solvent- and catalyst-free. rsc.org |
| H₂O₂ | Nanocrystalline TiO₂ | Various sulfides | Green, recyclable heterogeneous catalyst, mild conditions. bohrium.com |
| H₂O₂ | 2,2,2-Trifluoroacetophenone | Aromatic and aliphatic sulfides | Green organocatalytic method, high yields, selective for sulfone with MeCN. organic-chemistry.org |
| H₂O₂ | Silica-based tungstate | Aromatic and aliphatic sulfides | Recyclable interphase catalyst, room temperature reaction. organic-chemistry.org |
| m-CPBA | Dichloromethane (DCM) | General | Reliable and common lab method, often requires excess reagent for sulfone. organic-chemistry.org |
Stereoselective and Asymmetric Syntheses of the Spirocyclic Sulfone
Introducing chirality and controlling the stereochemistry at the spirocyclic center is a significant challenge in synthesis. Recent years have seen the emergence of powerful asymmetric methods to create spirocycles with high enantioselectivity. researchgate.net For a molecule like this compound, the spiro carbon is a quaternary stereocenter.
Achieving stereocontrol can be approached in several ways:
Chiral Catalysts: Asymmetric catalysis is a premier strategy. This can involve using chiral Lewis acids in cycloaddition reactions nih.gov or transition metal catalysts (e.g., Nickel) in asymmetric reductive spirocyclization reactions. researchgate.net
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a key ring-forming step. The auxiliary is then removed in a later step.
Organocatalysis: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, have been used in transannular C-acylation reactions to generate enantioenriched spirocyclic ketones, demonstrating their potential in controlling spirocyclic stereocenters. rsc.org
While specific examples for the asymmetric synthesis of this compound are not detailed in the literature, the principles established in the synthesis of other chiral spirocycles provide a clear roadmap for future investigations. researchgate.net
Protecting Group Chemistry in this compound Synthesis
In a multistep synthesis of a molecule with multiple functional groups, the use of protecting groups is often essential. For the synthesis of this compound, the secondary amine in the azetidine ring is a key site that typically requires protection. The nitrogen atom is nucleophilic and basic, and could interfere with various reaction steps, such as those involving strong bases, organometallic reagents, or electrophiles used in the construction of the thiolane ring.
Furthermore, the conditions required for the oxidation of the sulfide to the sulfone can be harsh. Protecting the nitrogen atom prevents unwanted side reactions, such as N-oxidation. Syntheses of related diazaspiro[3.4]octane systems often employ N-protection strategies, such as using a benzyl (B1604629) group, which can be removed later via hydrogenation. nih.gov
Common nitrogen protecting groups that would be suitable for this synthesis include:
Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., trifluoroacetic acid).
Cbz (Carboxybenzyl): Stable to many conditions and readily removed by catalytic hydrogenation, a method that is compatible with the sulfone group.
Benzyl (Bn): As mentioned, this is a robust protecting group removed by hydrogenation. nih.gov
Efficiency and Scalability Considerations in Synthetic Route Development
While detailed, step-by-step synthetic protocols with specific yields and reaction conditions for this compound are not extensively detailed in publicly available scientific literature, general principles for the synthesis of related azaspiro[3.4]octane and spirocyclic sulfone structures provide a framework for evaluating potential efficiency and scalability.
Key Considerations for an Efficient Synthesis:
Atom Economy: The principle of atom economy dictates that the maximum number of atoms from the starting materials should be incorporated into the final product. Reactions with high atom economy, such as cycloadditions, are preferable to those that generate significant stoichiometric byproducts.
Reagent and Catalyst Selection: The choice of reagents and catalysts is paramount. Efficient syntheses often employ catalytic rather than stoichiometric reagents to minimize waste. The use of robust and commercially available catalysts that can be used in low loadings is also a key factor.
Reaction Conditions: Mild reaction conditions (e.g., lower temperatures and pressures) are generally more energy-efficient and can lead to cleaner reactions with fewer side products, simplifying purification.
Scalability Challenges and Strategies:
Scaling a synthesis from the laboratory bench (milligram to gram scale) to a pilot plant or industrial scale (kilogram to ton scale) introduces a new set of challenges:
Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can become significant safety and control issues in large reactors. Efficient heat exchange becomes crucial.
Mass Transfer and Mixing: Ensuring that all reactants are thoroughly mixed is more challenging in large volumes. Inefficient mixing can lead to localized "hot spots," side reactions, and lower yields.
Purification: Chromatographic purification, which is common in laboratory-scale synthesis, is often impractical and costly for large-scale production. The development of scalable purification methods, such as crystallization or distillation, is essential. For a polar compound like this compound, identifying a suitable crystallization solvent system would be a key objective.
Reagent Cost and Availability: The cost and availability of starting materials and reagents become major factors in the economic viability of a large-scale synthesis.
Hypothetical Synthetic Efficiency Data:
Without a specific published procedure, we can construct a hypothetical data table to illustrate the types of parameters that would be evaluated to determine the efficiency and scalability of a potential synthetic route. This table is for illustrative purposes only and is based on general knowledge of similar chemical transformations.
| Step | Reaction Type | Starting Materials | Reagents & Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |
| 1 | Nucleophilic Substitution | 3-bromo-1-(tert-butoxycarbonyl)azetidine, 3-thiolanepropanenitrile | Potassium carbonate | Acetonitrile | 80 | 12 | 85 | Extraction |
| 2 | Reduction of Nitrile | Product from Step 1 | Lithium aluminum hydride | Diethyl ether | 0 to RT | 4 | 78 | Quenching, Filtration |
| 3 | Oxidation of Sulfide | Product from Step 2 | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane | 0 to RT | 6 | 90 | Column Chromatography |
| 4 | Deprotection | Product from Step 3 | Trifluoroacetic acid (TFA) | Dichloromethane | RT | 1 | 95 | Solvent Evaporation |
Analysis of Hypothetical Data:
Advanced Structural Elucidation and Conformational Analysis of 6 Thia 1 Azaspiro 3.4 Octane 6,6 Dioxide
Spectroscopic Characterization (e.g., advanced NMR, Mass Spectrometry, Vibrational Spectroscopy)
The structural elucidation of 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide would rely on a combination of advanced spectroscopic techniques to probe its atomic connectivity and molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D correlation spectroscopy (COSY, HSQC, HMBC), would be instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts of the spirocyclic framework. The expected chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl group and the ring strain of the four- and five-membered rings.
¹H NMR: The protons on the carbon atoms adjacent to the sulfonyl group are expected to resonate at a lower field (higher ppm) compared to those in a simple alkane, due to the deshielding effect of the SO₂ group. The protons of the azetidine (B1206935) ring would also exhibit distinct chemical shifts, influenced by the nitrogen atom.
¹³C NMR: The spiro carbon atom would be readily identifiable as a quaternary carbon in the ¹³C NMR spectrum. The carbons adjacent to the sulfonyl group and the nitrogen atom would also show characteristic downfield shifts.
Illustrative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| C1 | - | ~60-70 (spiro) |
| C2 | ~3.0-3.5 | ~45-55 |
| C3 | ~2.0-2.5 | ~25-35 |
| C4 | ~2.0-2.5 | ~25-35 |
| C5 | ~3.2-3.8 | ~50-60 |
| C7 | ~3.5-4.0 | ~55-65 |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule and confirm its elemental composition (C₆H₁₁NO₂S). The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways would likely involve the cleavage of the rings and the loss of small molecules like SO₂.
Vibrational Spectroscopy (FTIR/Raman): Infrared (IR) and Raman spectroscopy would provide information about the functional groups present in the molecule. The characteristic vibrational frequencies of the sulfonyl group (S=O stretches) would be prominent in the spectrum, typically appearing in the regions of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). The N-H stretching vibration of the azetidine ring would also be observable.
X-ray Crystallographic Analysis of Spirocyclic Architectures
The analysis would reveal the precise puckering of both the azetidine and the thiolane 1,1-dioxide rings. The spirocyclic nature of the molecule imposes significant conformational constraints. The bond angles around the spiro carbon atom would be expected to be close to the ideal tetrahedral angle of 109.5°, but deviations may occur due to ring strain. The S-O bond lengths in the sulfonyl group would be characteristic of a double bond, and the C-S-C bond angle would be around 104°.
Illustrative Crystallographic Data for this compound
| Parameter | Value (predicted) |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | ~7.5 |
| b (Å) | ~9.2 |
| c (Å) | ~11.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| C(spiro)-C(azetidine) Bond Length (Å) | ~1.54 |
| C(spiro)-C(thiolane) Bond Length (Å) | ~1.55 |
| S=O Bond Length (Å) | ~1.43 |
Stereochemical Configuration and Chirality at the Spirocenter
The spiro carbon atom in this compound is a stereocenter. The presence of four different substituents attached to this carbon (the two arms of the azetidine ring and the two arms of the thiolane 1,1-dioxide ring, which are constitutionally different) makes the molecule chiral. Therefore, it can exist as a pair of enantiomers (R and S forms).
The synthesis of this compound without the use of chiral catalysts or starting materials would result in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers would require chiral chromatography or resolution via diastereomeric salt formation. The absolute configuration of a single enantiomer can be unequivocally determined by X-ray crystallography of a suitable crystalline derivative containing a known chiral center.
Conformational Preferences and Dynamics of the Bicyclic System
The bicyclic system of this compound is conformationally restricted due to the spiro fusion. Both the four-membered azetidine ring and the five-membered thiolane 1,1-dioxide ring are not planar and can adopt puckered conformations.
Azetidine Ring: The azetidine ring is known to undergo a ring-puckering motion. The barrier to this inversion is relatively low, but the spiro fusion might influence this dynamic process.
Thiolane 1,1-dioxide Ring: The five-membered thiolane 1,1-dioxide ring typically adopts an envelope or a twist conformation to relieve torsional strain.
Computational modeling, using methods such as Density Functional Theory (DFT), would be a powerful tool to investigate the conformational landscape of the molecule. These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion. The results of such studies would provide insights into the most stable conformation of the molecule in the gas phase or in solution, which can be correlated with the experimental data from NMR spectroscopy.
Chemical Reactivity and Derivatization of 6 Thia 1 Azaspiro 3.4 Octane 6,6 Dioxide
Reactivity Profile of the Sulfone Moiety
The sulfone group in 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide significantly influences its chemical behavior. The strong electron-withdrawing nature of the sulfonyl group acidifies the adjacent α-protons, making them susceptible to deprotonation by a strong base. This property is a cornerstone of sulfone chemistry, enabling a variety of subsequent carbon-carbon bond-forming reactions.
While specific studies on the deprotonation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous five-membered cyclic sulfones (sulfolanes). The protons at the C5 and C7 positions are diastereotopic and can be selectively removed under carefully controlled conditions, leading to the formation of a carbanion. This intermediate can then react with a range of electrophiles, such as alkyl halides, aldehydes, and ketones, to introduce substituents at the positions alpha to the sulfone.
Functionalization Strategies for the Azetidine (B1206935) Ring
The azetidine ring of this compound contains a secondary amine, which is a key site for derivatization. This nitrogen atom can be readily functionalized through various standard transformations, providing a straightforward handle for modulating the physicochemical properties of the molecule. researchgate.net
N-Alkylation and N-Arylation: The secondary amine can undergo nucleophilic substitution with alkyl halides or be subjected to reductive amination with aldehydes and ketones to introduce a wide array of alkyl substituents. Furthermore, palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl or N-heteroaryl derivatives. These modifications are crucial for exploring the structure-activity relationships in drug discovery programs.
N-Acylation and N-Sulfonylation: The nucleophilic character of the azetidine nitrogen allows for facile reaction with acylating and sulfonylating agents. Treatment with acyl chlorides, anhydrides, or activated carboxylic acids yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These functional groups can alter the electronic properties and hydrogen bonding capabilities of the molecule.
A summary of potential functionalization reactions for the azetidine ring is presented in the table below.
| Reaction Type | Reagents and Conditions | Product Class |
| N-Alkylation | Alkyl halide, base (e.g., K2CO3, Et3N) | Tertiary amine |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3) | Tertiary amine |
| N-Arylation | Aryl halide, Pd or Cu catalyst, base | N-Aryl azetidine |
| N-Acylation | Acyl chloride or anhydride, base | Amide |
| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide |
This table represents common synthetic transformations and the specific conditions may vary.
Transformations at Peripheral Positions of the Spiro[3.4]octane System
Functionalization of the carbon framework of the spiro[3.4]octane system, beyond the positions adjacent to the sulfone, is more challenging due to the general inertness of C-H bonds. However, modern synthetic methods offer potential strategies for such transformations.
While direct C-H activation on the this compound scaffold has not been specifically reported, related spirocyclic systems have been functionalized using these advanced techniques. nih.gov Directed metalation, where a directing group guides a metal catalyst to a specific C-H bond, could be a viable approach. For instance, if the azetidine nitrogen is appropriately substituted with a directing group, it could facilitate the functionalization of the C2 or C4 positions.
Free-radical halogenation could potentially introduce functionality at various positions, although this approach would likely suffer from a lack of regioselectivity. A more controlled approach would be necessary to achieve site-specific modifications.
Regioselective and Diastereoselective Chemical Transformations
The rigid, three-dimensional structure of this compound makes it an interesting substrate for stereocontrolled reactions. nih.gov The spirocyclic nature of the molecule creates distinct steric environments on either face of the two rings, which can be exploited to achieve high levels of regioselectivity and diastereoselectivity.
For instance, in the alkylation of the α-sulfonyl carbanion, the incoming electrophile would be expected to approach from the less sterically hindered face of the molecule, potentially leading to a high diastereomeric excess. The specific outcome would depend on the relative orientation of the azetidine ring and the conformation of the five-membered sulfone ring.
Similarly, reactions involving the azetidine ring can also be influenced by the stereochemistry of the spiro center. For example, if a chiral auxiliary is attached to the azetidine nitrogen, it could direct subsequent transformations on the spirocyclic scaffold in a diastereoselective manner. The development of asymmetric syntheses of spiro[azetidine-indoline] derivatives highlights the potential for achieving high levels of stereocontrol in related systems. nih.gov
Strategies for Scaffold Diversification and Analog Generation
The this compound scaffold serves as a valuable starting point for the generation of diverse chemical libraries for biological screening. bldpharm.comnih.gov The orthogonal reactivity of the sulfone moiety and the azetidine nitrogen allows for a modular approach to analog synthesis.
One strategy for diversification involves a "core-and-appendage" approach. The core scaffold can be synthesized in bulk, and then various functional groups (appendages) can be introduced at the azetidine nitrogen and the positions alpha to the sulfone. This parallel synthesis approach can rapidly generate a large number of analogs with diverse properties.
Another strategy is "scaffold hopping," where the this compound core is replaced with other spirocyclic systems to explore new chemical space while maintaining a similar three-dimensional arrangement of functional groups. tandfonline.com This can lead to the discovery of novel compounds with improved potency, selectivity, or pharmacokinetic properties. The synthesis of a variety of spirocyclic scaffolds for library generation has been reported, demonstrating the feasibility of this approach. nih.gov
The table below outlines potential diversification points on the this compound scaffold.
| Diversification Point | Potential Modifications | Synthetic Strategy |
| Azetidine Nitrogen (N1) | Alkyl, aryl, acyl, sulfonyl groups | N-alkylation, N-arylation, N-acylation, N-sulfonylation |
| α-Sulfonyl Carbons (C5, C7) | Alkyl, aryl, functionalized side chains | Deprotonation followed by electrophilic trapping |
| Spirocyclic Backbone | Introduction of new functional groups | C-H activation, further ring modifications |
This table illustrates key positions for chemical modification to generate diverse analogs.
Computational Chemistry and Theoretical Investigations of 6 Thia 1 Azaspiro 3.4 Octane 6,6 Dioxide
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be the primary method to determine the optimal three-dimensional arrangement of atoms in 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide. These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's fundamental structure.
Furthermore, these methods would provide insights into the electronic properties of the molecule. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map. These electronic parameters are fundamental to understanding the molecule's stability and potential interaction sites.
A hypothetical data table of calculated geometric parameters is presented below.
| Parameter | Value |
| C-S Bond Length (Å) | Data not available |
| S=O Bond Length (Å) | Data not available |
| C-N Bond Length (Å) | Data not available |
| C-S-C Bond Angle (°) | Data not available |
| O-S-O Bond Angle (°) | Data not available |
Prediction of Reactivity and Mechanistic Pathways of Chemical Reactions
The electronic structure data obtained from quantum chemical calculations would be instrumental in predicting the reactivity of this compound. The HOMO and LUMO energies, for instance, indicate the molecule's ability to donate or accept electrons, respectively, highlighting potential sites for nucleophilic or electrophilic attack.
Computational methods can also be used to model the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers could elucidate reaction mechanisms and determine the energetic feasibility of different synthetic routes or metabolic transformations.
Conformational Analysis Using Molecular Mechanics and Molecular Dynamics Simulations
The spirocyclic nature of this compound suggests the possibility of multiple low-energy conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques suited for exploring the conformational landscape of such molecules.
MM methods would be used to rapidly generate and rank a large number of possible conformations based on their steric and electrostatic energies. Subsequently, MD simulations could be performed on the most promising low-energy conformers to understand their dynamic behavior over time in a simulated environment, such as in a solvent.
Ligand-Protein Interaction Modeling for Chemical Biology Probes (Conceptual Framework)
As a conceptual framework, if this compound were to be investigated as a potential chemical biology probe, computational docking studies would be a critical first step. nih.gov These studies would involve predicting the binding pose and affinity of the molecule within the active site of a target protein. nih.govnih.gov
The process would utilize the three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, and the computationally determined low-energy conformation of the ligand. Docking algorithms would then explore various orientations and conformations of the ligand within the protein's binding pocket to identify the most stable binding mode. nih.gov The results of such studies can guide the design of more potent and selective analogs. nih.gov
A hypothetical data table summarizing the results of a docking study is provided below.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein A | Data not available | Data not available |
| Protein B | Data not available | Data not available |
In Silico Screening and Virtual Library Generation for Chemical Space Exploration
To explore the chemical space around the this compound scaffold, in silico methods could be used to generate a virtual library of derivatives. This would involve computationally adding various substituents at different positions on the core structure.
This virtual library could then be subjected to high-throughput virtual screening, where each compound is computationally evaluated for its potential to bind to a specific biological target or for its drug-like properties (e.g., solubility, membrane permeability). This approach allows for the rapid identification of promising candidates for synthesis and further experimental testing, accelerating the drug discovery process.
Applications of 6 Thia 1 Azaspiro 3.4 Octane 6,6 Dioxide As a Chemical Scaffold
Role in Scaffold-Based Drug Discovery and Design (excluding clinical data)
In modern drug discovery, scaffold-based design is a pivotal strategy for creating new therapeutic agents. The 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide scaffold offers several advantages in this context. Spirocyclic systems are increasingly recognized as "privileged" structures in medicinal chemistry due to their inherent three-dimensionality. researchgate.netnih.gov This structural rigidity helps to pre-organize appended functional groups in specific vectors, which can lead to enhanced binding affinity and selectivity for biological targets.
The primary benefits of using this spirocyclic sulfone in drug design include:
Three-Dimensionality : Unlike flat aromatic rings that occupy a limited region of chemical space, the spirocyclic nature of this scaffold provides a defined 3D geometry. This allows medicinal chemists to design molecules that can better fit into the complex, three-dimensional binding pockets of proteins, an approach often termed "escaping flatland". researchgate.net
Improved Physicochemical Properties : The introduction of spirocyclic centers can favorably modulate key physicochemical properties of a drug candidate. bldpharm.com For instance, replacing a more flexible or lipophilic group with a spirocycle can influence solubility, metabolic stability, and membrane permeability. The sulfone group, in particular, is a polar moiety that can act as a hydrogen bond acceptor, further influencing solubility and target interactions.
Structural Novelty : As a relatively uncharted building block, this scaffold provides access to novel chemical matter, which is crucial for exploring new biological targets and establishing intellectual property. researchgate.net Its unique structure is dissimilar to many existing drug classes, offering the potential to overcome challenges like target resistance.
The scaffold contains a secondary amine, which serves as a convenient attachment point for a wide variety of substituents and building blocks, allowing for the systematic construction of compound libraries for screening purposes.
Utility in Expanding Chemical Space and Molecular Diversity
Chemical space refers to the ensemble of all possible molecules. A key goal in drug discovery is to synthesize and explore diverse regions of this space to identify novel bioactive compounds. The this compound scaffold is a valuable tool for this purpose.
Its utility in expanding molecular diversity stems from several factors:
Access to Novel Regions of Chemical Space : The scaffold's combination of a spiro-fused azetidine (B1206935) and a sulfolane (B150427) ring represents a unique topology. Libraries of compounds built upon this core will occupy regions of chemical space that are distinct from those populated by more conventional, often aromatic, structures. researchgate.net
Increased Fsp³ Character : Fsp³, the fraction of sp³-hybridized carbon atoms in a molecule, is a metric used to describe molecular complexity and three-dimensionality. Molecules with higher Fsp³ character are often considered more "drug-like" and have a higher probability of success in clinical development. bldpharm.com The this compound scaffold is rich in sp³ centers, making it an attractive starting point for generating libraries with desirable Fsp³ content. bldpharm.com
Multifunctional Module : The scaffold is a multifunctional module, meaning it has multiple points for chemical modification. The secondary amine can be acylated, alkylated, or used in reductive amination, while the sulfolane ring can potentially be functionalized further, allowing for the creation of a large and diverse set of derivatives from a single core structure. researchgate.net
The table below illustrates the key properties of the scaffold that contribute to its role in expanding chemical space.
| Property | Contribution to Molecular Diversity | Reference |
| Spirocyclic Nature | Provides a rigid, three-dimensional core, leading to novel molecular shapes. | researchgate.netbldpharm.com |
| High Fsp³ Fraction | Increases molecular complexity and saturation, exploring underrepresented areas of chemical space. | bldpharm.com |
| Heterocyclic Elements (N, S) | Introduces heteroatoms that can form specific interactions (e.g., hydrogen bonds) with biological targets. | |
| Secondary Amine | Acts as a versatile chemical handle for appending a wide array of side chains and functional groups. |
Development of Molecular Probes for Chemical Biology Research
Molecular probes are essential tools in chemical biology for interrogating complex biological systems. nih.gov These probes, which often include fluorescent dyes, affinity labels, or biotin tags, allow researchers to visualize, track, and isolate biological macromolecules. The this compound scaffold possesses features that make it a suitable core for the development of such probes.
The design of a molecular probe requires a scaffold that can be derivatized without losing its core binding properties. The secondary amine of the this compound provides an ideal site for conjugating reporter groups. For example:
Fluorescent Probes : A fluorophore, such as a coumarin or pyrene derivative, could be attached to the amine. nih.gov The resulting probe could be used to study the localization of a target protein within a cell via fluorescence microscopy. The rigid nature of the spirocyclic scaffold would help to position the fluorophore away from the pharmacophore part of the molecule, minimizing interference with target binding.
Affinity-Based Probes : An affinity tag like biotin could be appended to the scaffold. This would enable researchers to perform pulldown experiments to identify the cellular binding partners of a drug candidate derived from the scaffold.
The development of probes based on this scaffold would allow for a deeper understanding of the mechanism of action of any bioactive compounds discovered from its derivatives.
Integration into Complex Polycyclic and Supramolecular Architectures
The structural features of this compound make it a viable building block for constructing more complex molecular architectures. The pyrrolidine nitrogen and the potential for functionalization on the sulfolane ring offer multiple vectors for chemical elaboration.
Polycyclic Systems : The secondary amine can be incorporated as part of another ring system through annulation reactions. For example, reaction with a bifunctional electrophile could lead to the formation of a fused or bridged polycyclic structure, further increasing the structural complexity and rigidity of the molecule.
Supramolecular Chemistry : In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures. The polar sulfone group and the nitrogen atom of the scaffold can participate in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. By attaching appropriate recognition motifs, the scaffold could be incorporated into self-assembling systems like molecular cages, polymers, or crystal-engineered solids.
While specific examples of its integration into such complex systems are not yet widely reported, its inherent functionality presents clear opportunities for synthetic chemists to use it as a foundational element in the construction of sophisticated molecular assemblies.
Structure-Activity Relationship (SAR) Studies on Modified Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a lead compound affect its biological activity. drugdesign.org Once an initial "hit" compound based on the this compound scaffold is identified, a systematic SAR exploration would be undertaken.
This process involves synthesizing a series of analogs where specific parts of the molecule are varied. For this scaffold, key modifications would include:
N-Substitution on the Pyrrolidine Ring : The secondary amine is the most accessible point for modification. A library of analogs would be created by attaching a diverse set of substituents, such as alkyl chains, aryl groups, and various heterocyclic moieties. The SAR would reveal which types of groups are favored for biological activity.
Functionalization of the Sulfolane Ring : Although synthetically more challenging, introducing substituents onto the carbon atoms of the sulfolane ring would provide valuable SAR data. This could probe whether additional interactions in this region are beneficial for activity.
Stereochemistry : The spiro carbon atom is a quaternary stereocenter. If other stereocenters are introduced, it would be crucial to synthesize and test individual stereoisomers, as biological systems are chiral and often show differential activity between enantiomers or diastereomers.
The hypothetical SAR data below illustrates how such a study might be presented.
| Compound ID | Modification at N-1 | Modification on Sulfolane Ring | Biological Activity (IC₅₀, nM) |
| Parent | -H | -H | >10,000 |
| Analog 1 | -CH₃ | -H | 5,600 |
| Analog 2 | -Benzyl | -H | 950 |
| Analog 3 | -(4-chlorobenzyl) | -H | 120 |
| Analog 4 | -(4-chlorobenzyl) | 8-hydroxy | 450 |
From this hypothetical data, a medicinal chemist could deduce that a large, electron-deficient aromatic ring at the N-1 position is beneficial for activity (Analog 3 vs. 1 and 2), while adding a hydroxyl group to the sulfolane ring is detrimental (Analog 4 vs. 3). Such insights guide the rational design of more potent and selective compounds. drugdesign.orgnih.gov
Future Research Directions in 6 Thia 1 Azaspiro 3.4 Octane 6,6 Dioxide Chemistry
Advancement of Novel and Sustainable Synthetic Methodologies
The availability and structural diversity of compounds based on the 6-thia-1-azaspiro[3.4]octane 6,6-dioxide core are fundamentally limited by the efficiency and versatility of its synthesis. While traditional multi-step syntheses can provide initial access, future research must focus on developing more advanced and sustainable methods.
Key areas for development include:
Photocatalysis: Visible light-induced organic synthesis is a green, sustainable, and cost-effective methodology. rsc.org Future work could adapt photocatalytic strategies, such as those used for spirocyclic vinyl sulfones, which proceed through radical cyclization and migration cascades under mild conditions. nih.govnih.gov
Biocatalysis: The use of engineered enzymes offers a path to highly stereoselective and environmentally benign syntheses. An enzymatic, stereodivergent approach has been successfully used for the synthesis of other azaspiro-alkanes, representing a practical and scalable platform. mdpi.com Developing a biocatalyst for the asymmetric synthesis of the this compound core would be a significant advancement.
Cascade Reactions: Metal-catalyzed cascade reactions, such as the Rh(I)-catalyzed cycloisomerization/Diels-Alder sequence used to form other azaspiro compounds, provide rapid access to complex molecular architectures from simple starting materials. rsc.orgnih.gov Exploring similar strategies could streamline the assembly of the spirocyclic sultam core.
Sustainable Reagents: The use of SO2 surrogates, like sodium metabisulfite (B1197395) (Na2S2O5), in place of gaseous sulfur dioxide can make synthetic processes safer and more convenient. rsc.org Integrating such reagents into novel synthetic routes for the target scaffold would enhance sustainability.
Table 1: Comparison of Potential Future Synthetic Strategies
| Synthetic Methodology | Potential Advantages | Key Challenges |
|---|---|---|
| Photocatalysis | Mild reaction conditions, high functional group tolerance, access to unique reactive intermediates. rsc.orgnih.gov | Catalyst development, scalability, control of reaction pathways. |
| Biocatalysis | High stereoselectivity, green reaction conditions (aqueous media, ambient temperature), reduced byproducts. mdpi.com | Enzyme discovery and engineering, substrate scope limitations, process optimization. |
| Cascade Reactions | Increased molecular complexity in a single step, high atom economy, operational simplicity. rsc.orgnih.gov | Catalyst sensitivity, substrate design and synthesis, mechanistic elucidation. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability and reproducibility. | Specialized equipment required, potential for clogging, reaction optimization for flow conditions. |
Exploration of Underexplored Derivatization Pathways and Reaction Types
With a robust core synthesis in place, the exploration of diverse derivatization pathways is critical for building a compound library with varied physicochemical properties and biological activities. Future research should move beyond simple N-alkylation or acylation of the azetidine (B1206935) ring and explore the reactivity of the entire scaffold.
Promising avenues for exploration include:
Functionalization of the Thietane (B1214591) Ring: The thietane 1,1-dioxide ring, while generally stable, offers opportunities for derivatization. mdpi.com Research could focus on developing methods for C-H functionalization at the carbons alpha to the sulfone group, which are activated towards deprotonation. Furthermore, strategies involving Lewis or Brønsted acid-catalyzed reactions to form carbocation intermediates on the four-membered ring could enable direct coupling with arenes, thiols, and alcohols. mdpi.com
Ring-Opening Reactions: The strained four-membered azetidine and thietane rings could be susceptible to nucleophilic ring-opening under specific conditions. nih.gov Exploring these reactions could yield novel acyclic or macrocyclic scaffolds containing the sulfone and amine functionalities.
Introduction of Covalent Warheads: The sulfone moiety is a versatile functional group. matthewslab.org A key future direction would be the introduction of latent reactivity, such as a vinyl sulfone group, to serve as a Michael acceptor. nih.govnih.gov This would transform the scaffold's derivatives into potential covalent inhibitors capable of forming irreversible bonds with nucleophilic amino acid residues like cysteine in target proteins. nih.gov
Dearomatizing Spirocyclizations: Advanced methods like tandem oxidative amination dearomatizing spirocyclization (TOADS) using hypervalent iodine could be explored to build additional complexity onto the existing spirocyclic framework. researchgate.net
Table 2: Potential Derivatization Strategies and Outcomes
| Derivatization Site | Reaction Type | Potential Outcome |
|---|---|---|
| Azetidine Nitrogen | N-Arylation, N-Acylation, Reductive Amination | Modulate solubility, lipophilicity, and metabolic stability; introduce vectors for target binding. |
| α-Carbons to Sulfone | α-Alkylation, α-Arylation | Introduce substituents to probe steric and electronic requirements of binding pockets. |
| Thietane Ring | C-C, C-S, C-O bond formation via carbocation intermediates mdpi.com | Create diverse derivatives with novel 3D shapes and functionalities. |
| Scaffold Modification | Introduction of a vinyl group adjacent to the sulfone | Creation of a covalent "warhead" for targeted covalent inhibition. nih.govnih.gov |
Integration with Advanced High-Throughput Screening Technologies
To uncover the biological potential of a library of this compound derivatives, its integration with advanced screening technologies is essential. Modern high-throughput screening (HTS) allows for the rapid, automated testing of millions of compounds, drastically accelerating the discovery of "hits". matthewslab.orgnih.gov
Future screening strategies should include:
Target-Based HTS: Screening the compound library against specific, well-validated biological targets such as kinases, proteases, or G-protein-coupled receptors. The rigid, three-dimensional nature of spirocycles can lead to enhanced stereospecific interactions and improved binding affinity. rsc.org
Phenotypic Screening: This approach identifies compounds based on their observable effects in cells, tissues, or whole organisms, without prior knowledge of a specific molecular target. osti.gov Phenotypic screening is particularly powerful for discovering compounds with novel mechanisms of action and is well-suited for a novel scaffold class where the biological targets are unknown. nih.govresearchgate.net Advances in high-content imaging and AI-powered data analysis have made this a highly valuable strategy. osti.gov
DNA-Encoded Library (DEL) Technology: This is a revolutionary screening paradigm where each chemical compound in a vast library is tagged with a unique DNA barcode. mdpi.comresearchgate.net The entire library can be screened in a single tube against a protein target. mdpi.com A key future direction would be to develop synthetic routes compatible with DNA-tagging to build a DEL based on the this compound scaffold. The geometry of the central scaffold is crucial for enhancing the productivity of DEL screening. nih.govelifesciences.org
Table 3: Comparison of Advanced Screening Technologies
| Screening Technology | Primary Goal | Key Advantage for the Scaffold |
|---|---|---|
| Target-Based HTS | Identify compounds that modulate a known protein target. nih.gov | Can rapidly test the hypothesis that the spirocyclic sulfone motif interacts with specific enzyme families. |
| Phenotypic Screening | Discover compounds that produce a desired biological effect in a cellular or organismal model. osti.gov | Unbiased approach to find first-in-class activities for a novel scaffold without a preconceived target. osti.gov |
| DNA-Encoded Libraries (DEL) | Screen immense libraries (billions of compounds) to identify binders to a purified protein target. mdpi.com | Massively expands the chemical space that can be explored around the core scaffold, increasing the probability of finding a high-affinity ligand. |
Development of Targeted Computational Approaches for Scaffold Optimization
In modern drug discovery, computational chemistry is an indispensable tool for accelerating the hit-to-lead optimization process. For the this compound scaffold, a dedicated in silico strategy will be crucial for rational design and for prioritizing synthetic targets.
Future computational efforts should focus on:
Molecular Docking and Dynamics: Once a biological target is identified through screening, molecular docking can predict the binding mode of derivatives within the target's active site. rug.nl Molecular dynamics (MD) simulations can then be used to assess the stability of these binding poses and understand the conformational constraints imposed by the rigid spirocyclic core.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By building mathematical models that correlate the chemical structures of derivatives with their biological activities, QSAR can predict the potency of unsynthesized analogs. nih.govmatthewslab.org This allows chemists to focus their synthetic efforts on the most promising compounds.
In Silico ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET). rsc.orgrsc.org Numerous computational tools and platforms, such as admetSAR, can predict these properties from a chemical structure alone. nih.gov Integrating ADMET prediction early in the design cycle will help to weed out compounds with unfavorable profiles and guide the design of derivatives with better drug-like properties. rsc.orgelifesciences.org
Table 4: Key Computational Methods for Scaffold Optimization
| Computational Method | Purpose | Required Input |
|---|---|---|
| Molecular Docking | Predict binding pose and affinity of a ligand to a protein. rug.nl | 3D structure of the target protein; 3D structure of the ligand. |
| QSAR | Predict biological activity based on chemical structure. nih.govmatthewslab.org | A training set of compounds with known structures and activities. |
| ADMET Prediction | Predict pharmacokinetic and toxicity properties. nih.govrsc.org | Chemical structure of the compound (e.g., SMILES string). |
| Free Energy Perturbation (FEP) | Accurately predict relative binding affinities between very similar compounds. | High-quality protein-ligand complex structure; significant computational resources. |
Synergistic Approaches Combining Synthesis and Chemical Biology Applications
The ultimate goal is to create a seamless, iterative cycle where synthetic chemistry, computational design, and biological testing work in concert. A powerful way to achieve this is by leveraging the principles of chemical biology to not only assess the activity of the scaffold's derivatives but also to elucidate their mechanism of action.
Future research should embrace a synergistic workflow:
Design of Chemical Probes: The this compound scaffold can be rationally modified to create chemical probes. For example, by incorporating a bioorthogonal handle (like an alkyne or azide) or by turning the molecule into a reactive covalent binder. The sulfone group itself is related to sulfonyl fluorides, which are used in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) chemistry to create covalent probes that can react with various nucleophilic residues on proteins. rsc.orgnih.gov
Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomic strategy that uses reactive probes to map the active sites of enzymes directly in native biological systems. nih.govscispace.comnih.gov By developing a reactive probe based on the spirocyclic sulfone scaffold (e.g., a vinyl sulfone or sulfonyl fluoride derivative), researchers could perform competitive ABPP experiments to identify the specific protein targets of the compound class in an unbiased, proteome-wide manner. nih.govnih.gov
Integrated Discovery Loop: The knowledge gained from chemical biology experiments creates a powerful feedback loop. The identification of a specific protein target via ABPP provides the crucial input needed for structure-based computational design (Section 7.4). nih.gov This, in turn, guides the next round of synthesis (Section 7.1) to create more potent and selective analogs, which are then evaluated in further biological assays. This integration of rational design, synthesis, and biological evaluation is the hallmark of modern drug discovery. mdpi.comacs.org
This integrated approach, where synthesis enables biological discovery and biological insights guide further synthesis, represents the most promising path forward for translating the potential of the this compound scaffold into tangible therapeutic opportunities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
